![molecular formula C18H17N3O4S2 B2760781 Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252923-10-6](/img/structure/B2760781.png)
Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
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Description
Scientific Research Applications
Heterocyclic System Synthesis
Research has shown the utility of related compounds in synthesizing various heterocyclic systems. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound structurally similar to the one , was used in preparing diverse heterocycles such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one (Selič, Grdadolnik, & Stanovnik, 1997).
Cleavage of π-Deficient Heterocyclic Sulfones
Another area of research involves the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, which has implications in synthetic chemistry. This method, applied to compounds like ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate, has been found to be an effective strategy for desulfonylation, facilitating the synthesis of α-fluoro esters and α-deuterium-labeled esters (Wnuk, Rios, Khan, & Hsu, 1996).
Antimicrobial Agents Synthesis
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, another compound related to the one you're inquiring about, has been used to synthesize new quinazolines that demonstrated potential as antimicrobial agents. This synthesis pathway involved reactions with hydrazine hydrate and aryl isothiocyanates (Desai, Shihora, & Moradia, 2007).
Antifolate Synthesis
In medicinal chemistry, compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid have been synthesized, which are classical antifolates, acting as dihydrofolate reductase inhibitors and potential antitumor agents. These compounds were derived from 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine, indicating a pathway for the development of new therapeutic agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
properties
IUPAC Name |
ethyl 2-[[2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-9H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGECQICNRMYKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate |
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